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Compound of Interest

Compound Name: 6-Chloroisoquinolin-4-ol

Cat. No.: B14002724

Get Quote

Executive Summary
6-Chloroisoquinolin-4-ol (CAS: Variable by tautomer/salt, generic scaffold ref) represents a

privileged substructure in drug discovery.[1] It combines the planar, DNA-intercalating potential

of the isoquinoline core with a polar hydroxyl group at C4 and a lipophilic, electron-withdrawing

chlorine at C6.

Primary Mechanistic Hypothesis:HIF-Prolyl Hydroxylase (HIF-PH) Inhibition. Structural analysis

suggests this compound acts as a 2-oxoglutarate (2-OG) mimetic, chelating the active site

Fe(II) of HIF-PH enzymes.[1] This inhibition prevents the degradation of HIF-α, leading to

increased endogenous erythropoietin (EPO) production—a validated strategy for treating

anemia.

Secondary Mechanistic Hypothesis:ATP-Competitive Kinase Inhibition. The isoquinoline

nitrogen and C4-hydroxyl provide a "hinge-binding" motif capable of interacting with the ATP-

binding pocket of various protein kinases.[1]
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The biological activity of 6-Chloroisoquinolin-4-ol is dictated by three critical structural

domains:

Structural Feature Chemical Property Biological Function

Isoquinoline Nitrogen (N2) Basic H-bond acceptor

Metal Chelation: Coordinates

with Fe(II) in metalloenzymes

(e.g., HIF-PH).[1] Hinge

Binding: Forms H-bonds with

kinase backbone residues.[1]

C4-Hydroxyl Group (-OH) H-bond donor/acceptor

Active Site Anchor: Often

mimics the co-substrate (2-

oxoglutarate) in oxygenases.

[1] Essential for bidentate

chelation alongside N2.

C6-Chlorine Atom (-Cl) Lipophilic, EWG

Metabolic Shield: Blocks

CYP450 oxidation at the

susceptible C6 position.[1]

Hydrophobic Pocket Fill:

Increases affinity for

hydrophobic sub-pockets in

enzyme active sites.

Detailed Mechanism of Action Hypotheses
Hypothesis A: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
This is the most scientifically grounded hypothesis based on patent literature linking related

isoquinolines to EPO induction.[1]

The Mechanism:

Normal State: In the presence of oxygen, HIF-PH enzymes hydroxylate HIF-α transcription

factors using Fe(II) and 2-oxoglutarate.[1] This marks HIF-α for ubiquitination and

proteasomal degradation.[1]
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Inhibition: 6-Chloroisoquinolin-4-ol enters the HIF-PH active site.[1] The N2 and C4-OH

form a bidentate chelate complex with the catalytic Fe(II) center, displacing 2-oxoglutarate.

Result: HIF-PH is catalytically inactivated.[1] HIF-α is stabilized, translocates to the nucleus,

dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs).

Outcome: Upregulation of downstream genes, primarily Erythropoietin (EPO), promoting red

blood cell production.

Hypothesis B: Dual-Specificity Kinase Inhibition
Isoquinolines are classical ATP-mimetics.[1] The planar structure allows intercalation into the

kinase ATP-binding cleft.

Binding Mode: The C4-OH can act as a donor to the "gatekeeper" residue or the hinge

region, while the aromatic core stacks with hydrophobic residues (e.g., Phe, Leu) in the

pocket.

Selectivity: The C6-Cl substituent likely dictates selectivity by clashing with or filling specific

hydrophobic pockets (Back Pocket II) unique to certain kinases (e.g., ROCK, PKA, or

specific Tyrosine Kinases).

Visualization of Signaling Pathways
Diagram 1: HIF-PH Inhibition Pathway
This diagram illustrates how 6-Chloroisoquinolin-4-ol stabilizes HIF-α to induce EPO.[1]
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Caption: Mechanism of HIF stabilization via competitive inhibition of the HIF-PH enzyme by 6-
Chloroisoquinolin-4-ol.[1]

Experimental Protocols for Validation
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To validate the biological activity of this compound, the following experimental workflows are

recommended.

Protocol A: HIF-PH2 Fluorescence Polarization Assay
Objective: Determine the IC50 of the compound against the HIF-PH2 enzyme.[1]

Reagents: Recombinant HIF-PH2 enzyme, FAM-labeled HIF-1α peptide substrate, Fe(II), 2-

oxoglutarate.[1]

Preparation: Dissolve 6-Chloroisoquinolin-4-ol in DMSO (10 mM stock).

Reaction:

Mix Enzyme buffer (20 mM Tris pH 7.5, 50 μM FeSO4, 100 μM Ascorbate).

Add Compound (serial dilution 1 nM – 100 μM).

Incubate 15 mins at RT.

Add FAM-peptide and 2-oxoglutarate.[1]

Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 60 mins.

Analysis: A decrease in polarization indicates displacement/inhibition.

Protocol B: Cell-Based EPO Reporter Assay
Objective: Confirm cellular permeability and functional upregulation of EPO.[1]

Cell Line: Hep3B or HeLa cells stably transfected with HRE-Luciferase reporter.[1]

Treatment: Seed cells (10,000/well) in 96-well plates. Treat with compound for 24 hours.

Controls: Positive control: Roxadustat (known HIF-PH inhibitor).[1] Negative control: DMSO

0.1%.

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
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Validation: Perform Western Blot on lysates for HIF-1α protein accumulation.[1]

Synthetic Pathway Overview
The synthesis of 6-Chloroisoquinolin-4-ol typically involves cyclization strategies that

establish the pyridine ring onto a halogenated benzene core.[1]
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Caption: General synthetic route via Pomeranz-Fritsch cyclization followed by functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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